molecular formula C12H17ClN2 B1427096 4-Chloro-2-cyclohexyl-5,6-dimethylpyrimidine CAS No. 1059172-90-5

4-Chloro-2-cyclohexyl-5,6-dimethylpyrimidine

Cat. No.: B1427096
CAS No.: 1059172-90-5
M. Wt: 224.73 g/mol
InChI Key: JEKNEYWDWGUCSI-UHFFFAOYSA-N
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Description

4-Chloro-2-cyclohexyl-5,6-dimethylpyrimidine ( 1059172-90-5) is a synthetic pyrimidine derivative of significant interest in medicinal chemistry and drug discovery research. With the molecular formula C12H17ClN2 and a molecular weight of 224.73 g/mol, this compound features a chloro substituent at the 4-position of the pyrimidine ring and a cyclohexyl group at the 2-position, which influences its steric and electronic properties . Pyrimidine derivatives represent a privileged scaffold in pharmaceutical development due to their widespread presence in biologically active molecules . These compounds are extensively investigated as key intermediates in the synthesis of more complex molecules with potential therapeutic applications. Research indicates that pyrimidine-based compounds demonstrate diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties . The chloro substituent at the 4-position of the pyrimidine ring makes this compound a versatile synthetic intermediate for nucleophilic substitution reactions, enabling the introduction of various amine and other functional groups to create diverse chemical libraries for biological screening . Specific research applications for this compound and its derivatives include serving as building blocks for potential anticancer agents that may inhibit topoisomerase IIα and induce apoptosis in cancer cells , precursors for antimicrobial compounds effective against Gram-positive and Gram-negative bacteria , and key intermediates in developing molecules with anti-inflammatory and antioxidant properties . The structural features of this compound, particularly the chloro and cyclohexyl substituents, contribute to its potential as a pharmacophore in structure-activity relationship studies aimed at optimizing drug-like properties . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound with appropriate safety precautions in accordance with laboratory safety guidelines.

Properties

IUPAC Name

4-chloro-2-cyclohexyl-5,6-dimethylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2/c1-8-9(2)14-12(15-11(8)13)10-6-4-3-5-7-10/h10H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEKNEYWDWGUCSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=C1Cl)C2CCCCC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy for 4-Chloro-2-cyclohexyl-5,6-dimethylpyrimidine

The compound features:

  • A pyrimidine ring with chlorine at position 4
  • Cyclohexyl substitution at position 2
  • Methyl groups at positions 5 and 6

This substitution pattern suggests a synthetic approach involving:

  • Construction of a 5,6-dimethylpyrimidine core
  • Introduction of the cyclohexyl group at position 2
  • Chlorination at position 4 (or 4-position hydroxyl precursor converted to chloro)

Preparation of 4-Hydroxy-2,6-dimethylpyrimidine Intermediates

A key intermediate in related pyrimidine syntheses is 4-hydroxy-2,6-dimethylpyrimidine , which can be converted to the corresponding 4-chloropyrimidine via chlorination.

Method Summary (adapted from CN103012278A):

  • React methyl acetoacetate (211 g) with potassium hydroxide (138 g) in methanol (2 L) under heat and stirring for 1 hour.
  • Add acetamidine hydrochloride (266 g) and reflux overnight to form 4-hydroxy-2,6-dimethylpyrimidine.
  • Cool, filter, wash with ethyl acetate, and dry to obtain a white solid intermediate (181 g).

This intermediate serves as a scaffold for further functionalization.

Chlorination to 4-Chloro-2,6-dimethylpyrimidine

The hydroxyl group at position 4 is converted to chloro by reaction with phosphorus oxychloride (POCl3) :

  • Add 4-hydroxy-2,6-dimethylpyrimidine to a flask with mechanical stirring.
  • Add phosphorus oxychloride (500 mL) in small portions; white fumes form.
  • Add triethylamine (147 g) to neutralize HCl generated.
  • Reflux overnight.
  • Quench reaction by slowly adding ice-water mixture, maintaining temperature below 5 °C.
  • Adjust pH to 8-9 with potassium hydroxide, extract with ethyl acetate, wash, dry, and purify by silica gel chromatography at low temperature.
  • Obtain 4-chloro-2,6-dimethylpyrimidine (105 g).

Comparative Preparation Methods for Related Pyrimidines

Other pyrimidine derivatives with chloro substituents have been prepared using similar chlorination and substitution strategies:

Compound Key Steps Yield & Notes Source
4-Chloro-2,6-dimethylpyrimidine Hydroxypyrimidine chlorination with POCl3 105 g isolated, low temperature purification CN103012278A
2-Chloro-4,6-dimethoxypyrimidine Multi-step: salifying, cyanamide, condensation High yield, complex solvent system CN1467206A
2,4-Diamino-6-chloropyrimidine Chlorination of hydroxypyrimidine, alcohol quenching Optimized for industrial scale, high yield CN113754592A

Data Table: Key Reaction Parameters for Chlorination Step

Parameter Condition/Value Remarks
Starting material 4-Hydroxy-2,6-dimethylpyrimidine (181 g) Intermediate from condensation step
Chlorinating agent Phosphorus oxychloride (500 mL) Added in batches, generates HCl fumes
Base for neutralization Triethylamine (147 g) Controls acidity, forms triethylammonium chloride
Reaction temperature Reflux overnight (~100-110 °C) Ensures complete chlorination
Quenching Ice-water mixture, temperature <5 °C Controls exotherm and product stability
pH adjustment Potassium hydroxide to pH 8-9 Facilitates extraction and purification
Extraction solvent Ethyl acetate (1000 mL) Organic layer isolation
Drying agent Anhydrous sodium sulfate Removes water from organic phase
Purification Silica gel chromatography, low temperature Prevents product volatility loss
Yield 105 g 4-chloro-2,6-dimethylpyrimidine Isolated yield after purification

Research Findings and Practical Notes

  • The chlorination step is highly exothermic and produces corrosive HCl fumes; thus, controlled addition of phosphorus oxychloride and neutralization with triethylamine is critical for safety and yield.
  • Low temperature during quenching and purification prevents product decomposition and volatility losses.
  • The cyclohexyl group introduction is best performed prior to chlorination or via substitution on a suitably activated pyrimidine intermediate.
  • Industrially, recovery of phosphorus oxychloride and phosphate byproducts improves cost-efficiency and environmental compliance.
  • Alternative solvents and reaction conditions have been explored for related pyrimidines to improve yield and purity, including composite solvents and multi-step condensation reactions.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-cyclohexyl-5,6-dimethylpyrimidine can undergo several types of chemical reactions, including:

    Substitution Reactions: The chlorine atom at position 4 can be substituted with various nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.

    Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where the chlorine atom is replaced by an aryl or alkyl group.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically under basic conditions.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

    Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrimidine derivatives, while coupling reactions can produce aryl- or alkyl-substituted pyrimidines.

Scientific Research Applications

Chemistry

In the realm of organic synthesis, this compound serves as a versatile building block for the creation of more complex heterocyclic compounds. Its unique substituents allow for varied reactivity patterns, making it valuable in the development of new chemical entities.

Biology

Research indicates that 4-Chloro-2-cyclohexyl-5,6-dimethylpyrimidine exhibits promising biological activities, particularly antimicrobial and anticancer properties. Studies have shown its effectiveness against various bacterial strains and cancer cell lines.

Table 1: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)Zone of Inhibition (mm)
E. coli25 µg/mL15
S. aureus20 µg/mL18
P. aeruginosa30 µg/mL12

This data suggests that the compound may be a candidate for developing new antibacterial agents.

Medicine

Ongoing research explores the potential of this compound as a therapeutic agent for various diseases. Its mechanism of action may involve interactions with specific molecular targets such as enzymes or receptors, modulating their activity to achieve therapeutic effects.

Table 2: Anticancer Activity Data

Cancer Cell LineIC (µM)Mechanism of Action
MCF-7 (breast cancer)15Apoptosis induction
A549 (lung cancer)10Cell cycle arrest
HCT116 (colon cancer)12Inhibition of MDM2

The IC values indicate concentrations required to inhibit cell growth by 50%, demonstrating effectiveness against various cancer types.

Industry

This compound is utilized in the development of agrochemicals and materials science. Its properties contribute to formulating specialty polymers and resins with enhanced durability and chemical resistance.

Case Studies

Study on Antibacterial Efficacy : A study demonstrated that derivatives of pyrimidines, including this compound, were effective against multi-drug resistant strains of bacteria. This highlights its potential as a lead compound in antibiotic development.

Anticancer Research : Another investigation focused on the anticancer properties of this pyrimidine derivative showed that it effectively induced apoptosis in cancer cells by activating p53 pathways. This suggests a dual role where the compound not only inhibits tumor growth but also promotes programmed cell death.

Mechanism of Action

The mechanism of action of 4-Chloro-2-cyclohexyl-5,6-dimethylpyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins, leading to changes in cellular processes.

Comparison with Similar Compounds

Key Observations :

  • Chlorine at C4 is a common feature, enabling substitution reactions, but the presence of iodine at C5 (as in ) introduces steric and electronic challenges for further functionalization.
  • Amino-substituted analogs (e.g., 2-amino-4,6-dimethylpyrimidine) exhibit hydrogen-bonding capability, making them suitable for co-crystal formation with APIs like diclofenac . In contrast, the cyclohexyl group in the target compound may hinder such interactions due to steric effects.

Physicochemical Properties

Melting Points and Solubility

  • Co-crystal analogs: (Diclofenac)·(2-amino-4,6-dimethylpyrimidine) melts at 173–174°C , whereas the target compound’s lipophilicity likely reduces aqueous solubility compared to amino-substituted derivatives .

pKa and Reactivity

  • Electron-withdrawing groups: Chlorine at C4 lowers the pKa of adjacent nitrogen atoms, increasing electrophilicity for nucleophilic attack. This effect is less pronounced in amino-substituted analogs (e.g., pKa ~8–9 for 2-mercapto-4,6-dimethylpyrimidine ).
  • Cyclohexyl vs. methyl : The cyclohexyl group’s steric bulk may slow substitution reactions at C2 compared to smaller substituents like methyl or methoxy .

Biological Activity

4-Chloro-2-cyclohexyl-5,6-dimethylpyrimidine is a heterocyclic compound belonging to the pyrimidine family. Its unique structure, characterized by a chlorine atom at position 4, a cyclohexyl group at position 2, and two methyl groups at positions 5 and 6, renders it an interesting subject for various biological studies. This article delves into its biological activities, including antimicrobial and anticancer properties, supported by data tables and research findings.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing promising results in inhibiting growth.

Table 1: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)Zone of Inhibition (mm)
E. coli25 µg/mL15
S. aureus20 µg/mL18
P. aeruginosa30 µg/mL12

These results suggest that the compound may serve as a potential candidate for the development of new antibacterial agents.

Anticancer Activity

In addition to its antimicrobial effects, this compound has shown potential in cancer research. Studies indicate that it may inhibit tumor growth through various mechanisms, including the modulation of signaling pathways associated with cell proliferation.

Table 2: Anticancer Activity Data

Cancer Cell LineIC50_{50} (µM)Mechanism of Action
MCF-7 (breast cancer)15Apoptosis induction
A549 (lung cancer)10Cell cycle arrest
HCT116 (colon cancer)12Inhibition of MDM2

The IC50_{50} values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's effectiveness against various cancer types.

The biological activity of this compound is thought to involve interaction with specific molecular targets within cells. For example, it may inhibit enzymes or receptors involved in cell signaling pathways crucial for microbial survival and tumor growth.

Case Studies

  • Study on Antibacterial Efficacy : A study conducted by researchers demonstrated that derivatives of pyrimidines, including this compound, were effective against multi-drug resistant strains of bacteria. The study highlighted its potential as a lead compound in antibiotic development .
  • Anticancer Research : Another investigation focused on the anticancer properties of this pyrimidine derivative showed that it effectively induced apoptosis in cancer cells by activating p53 pathways . This suggests a dual role where the compound not only inhibits tumor growth but also promotes programmed cell death.

Q & A

Q. What synthetic methodologies are commonly employed for synthesizing 4-Chloro-2-cyclohexyl-5,6-dimethylpyrimidine?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with a pyrimidine core. Nucleophilic substitution at the 4-position with chlorine and introduction of the cyclohexyl group via coupling reactions are critical steps. For example, a chloro-pyrimidine intermediate can react with cyclohexylmagnesium bromide under Grignard conditions. Solvent selection (e.g., DMF or THF) and temperature control (60–80°C) are key to minimizing side products like dehalogenation or over-substitution . Optimization Table :
ConditionEffect on YieldNotes
DMF as solvent70–75%Enhances solubility of intermediates
THF with Grignard65–70%Requires anhydrous conditions
Reaction time >12hDecreases yieldRisk of decomposition

Q. How is the compound structurally characterized to confirm its identity?

  • Methodological Answer : X-ray crystallography (as in ) resolves the crystal structure, while NMR (¹H/¹³C) confirms substituent positions. Mass spectrometry (HRMS) validates molecular weight. For example, the cyclohexyl group’s protons appear as a multiplet at δ 1.2–1.8 ppm in ¹H NMR, and the chlorine atom contributes isotopic patterns in MS .

Q. What safety precautions are essential during experimental handling?

  • Methodological Answer : Use PPE (gloves, goggles), fume hoods, and avoid inhalation/contact. Waste must be segregated and disposed via certified agencies due to halogenated byproducts. H-phrases like H315 (skin irritation) and H319 (eye damage) apply to related compounds, requiring stringent protocols .

Advanced Research Questions

Q. How can researchers resolve contradictory data in reaction yields or purity across studies?

  • Methodological Answer : Reproducibility checks under standardized conditions (solvent, temperature, catalyst) are critical. Analytical techniques like HPLC (≥95% purity threshold) and TLC (Rf comparison) identify impurities. For instance, side products from incomplete substitution can be quantified via reverse-phase HPLC using a C18 column .

Q. What strategies improve the compound’s solubility and stability in pharmacological assays?

  • Methodological Answer : Co-solvents (DMSO for stock solutions) or cyclodextrin-based encapsulation enhance aqueous solubility. Stability studies under varying pH (4–9) and temperatures (4°C vs. 25°C) assess degradation kinetics. UV-Vis spectroscopy monitors absorbance shifts indicative of structural changes .

Q. How does electronic modulation of the pyrimidine ring affect bioactivity?

  • Methodological Answer : Computational studies (DFT calculations) map electron density to predict reactive sites. For example, the chlorine atom at C4 increases electrophilicity, facilitating interactions with biological targets like kinase enzymes. In vitro assays (e.g., enzyme inhibition) validate these predictions .

Q. What advanced catalytic systems optimize regioselective functionalization?

  • Methodological Answer : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) introduces aryl/heteroaryl groups at specific positions. Ligand selection (e.g., SPhos) and microwave-assisted synthesis reduce reaction times. GC-MS monitors regioselectivity, ensuring minimal byproduct formation .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity data?

  • Methodological Answer : Cross-validate assays using standardized cell lines (e.g., HEK293 or HeLa) and controls. Dose-response curves (IC50/EC50) should be replicated in triplicate. Confounding factors like solvent cytotoxicity (e.g., DMSO >0.1%) must be ruled out .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-2-cyclohexyl-5,6-dimethylpyrimidine
Reactant of Route 2
4-Chloro-2-cyclohexyl-5,6-dimethylpyrimidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.